Potential Physicochemical Differentiation: Predicted LogP and TPSA Comparison
Comparing the predicted logP and topological polar surface area (TPSA) of the target compound with two key analogs—1-(5-Chloro-2-methylphenyl)-4-(phenylsulfonyl)piperazine (CAS 499197-63-6) and 1-(5-Chloro-2-methylphenyl)-4-(piperidine-1-sulfonyl)piperazine—highlights structural trends that can inform procurement for CNS drug discovery programs. All values are predicted using the XLogP3 algorithm and are not experimentally validated [1]. The target compound's lower predicted logP and higher TPSA suggest a potentially different pharmacokinetic profile, which could be a critical differentiator for CNS vs. peripheral target engagement.
| Evidence Dimension | Predicted lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | Predicted XLogP3: 2.2; TPSA: 47.2 Ų |
| Comparator Or Baseline | Comparator 1 (CAS 499197-63-6): XLogP3: 3.1, TPSA: 40.6 Ų; Comparator 2 (piperidine-1-sulfonyl analog): XLogP3: 2.5, TPSA: 47.2 Ų |
| Quantified Difference | Target compound is 0.9 log units more hydrophilic than Comparator 1 and equivalent in TPSA to Comparator 2. |
| Conditions | Predictions from PubChem based on the XLogP3 model. No experimental data available. |
Why This Matters
For CNS targets, a lower logP (2.2 vs. 3.1) can be advantageous, potentially improving solubility and reducing non-specific binding, which is a key procurement parameter for in vitro assay design.
- [1] Kim, S., Chen, J., Cheng, T., et al. (2023). PubChem 2023 update. Nucleic Acids Research, 51(D1), D1373-D1380. View Source
